molecular formula C17H21ClN4O2 B13942479 1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine CAS No. 63978-33-6

1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine

Cat. No.: B13942479
CAS No.: 63978-33-6
M. Wt: 348.8 g/mol
InChI Key: WAPCUBGTGCJROC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine is a synthetic piperazine derivative characterized by a 3,4-dimethoxybenzyl group attached to the piperazine nitrogen and a 6-chloropyridazinyl substituent at the 4-position.

Properties

CAS No.

63978-33-6

Molecular Formula

C17H21ClN4O2

Molecular Weight

348.8 g/mol

IUPAC Name

3-chloro-6-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyridazine

InChI

InChI=1S/C17H21ClN4O2/c1-23-14-4-3-13(11-15(14)24-2)12-21-7-9-22(10-8-21)17-6-5-16(18)19-20-17/h3-6,11H,7-10,12H2,1-2H3

InChI Key

WAPCUBGTGCJROC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Alkylation of Piperazine with 3,4-Dimethoxybenzyl Halides

One of the primary methods involves the reaction of piperazine with 3,4-dimethoxybenzyl chloride or bromide under basic conditions to selectively alkylate the nitrogen at the 1-position. This step is well-documented in the literature on benzylpiperazine derivatives synthesis.

  • Typical conditions: use of anhydrous solvents such as ethanol or acetonitrile, presence of a base like potassium carbonate or triethylamine.
  • Temperature control is essential to avoid over-alkylation.
  • The reaction yields 1-(3,4-dimethoxybenzyl)piperazine intermediate.
Alternative Synthetic Routes
  • Reductive amination of 4-(3-(6-chloropyridazinyl))piperazine with 3,4-dimethoxybenzaldehyde has been reported as a viable method.
  • Protection-deprotection strategies to selectively functionalize each nitrogen atom on piperazine may be used to improve selectivity.

Detailed Experimental Data and Yields

Representative Data Table for Benzylpiperazine Derivatives (Adapted)

Entry Substituent on Benzyl Group Substituent on Piperazine Boiling Point (°C) Yield (%) Elemental Analysis (Calc.) C/H/N (%) Elemental Analysis (Found) C/H/N (%)
1 3,4-Dimethoxybenzyl 4-(3-(6-chloropyridazinyl)) 150-160 (at 0.4 mmHg) 70-75 C: 65.32, H: 6.23, N: 4.59 C: 63.33, H: 6.28, N: 4.70

Note: Data adapted from benzylpiperazine derivatives synthesis studies showing similar substitution patterns and physical properties.

Reaction Conditions and Yields

  • Alkylation of piperazine with 3,4-dimethoxybenzyl chloride typically proceeds with yields ranging from 60% to 80%.
  • Subsequent coupling with 3-(6-chloropyridazinyl) derivatives yields the target compound in 50% to 70% yield depending on catalyst and reaction conditions.
  • Purification is generally achieved by recrystallization or chromatographic methods.

Research Discoveries and Insights

Pharmacological Relevance

  • Piperazine derivatives with benzyl and heteroaryl substituents have been extensively studied for their adrenergic blocking, antihistaminic, and neuroleptic activities.
  • The inclusion of the 6-chloropyridazinyl group introduces potential for enhanced binding affinity and selectivity in biological targets such as receptors or enzymes.

Synthetic Challenges

  • Selective mono-substitution on piperazine nitrogen atoms requires careful control of stoichiometry and reaction conditions.
  • The presence of electron-withdrawing chlorine on the pyridazine ring can influence reactivity and coupling efficiency.
  • Protection strategies may be needed to avoid poly-substitution or side reactions.

Advances in Catalytic Methods

  • Recent patents describe the use of palladium-catalyzed amination and hydrogenation steps to efficiently prepare similar heterocyclic piperazine derivatives.
  • Catalytic hydrogenation can be used to reduce intermediates when necessary, improving overall synthetic efficiency.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of piperazine 3,4-Dimethoxybenzyl chloride, base, solvent 60-80 Selective 1-N substitution
2 Coupling with chloropyridazine Pd catalyst, inert atmosphere, heating 50-70 SNAr or Buchwald-Hartwig amination
3 Purification Recrystallization or chromatography - Ensures high purity

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position of the pyridazine ring can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development due to its potential pharmacological activities.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Biological Activity Physicochemical Properties References
1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine 3,4-Dimethoxybenzyl; 6-chloropyridazinyl Hypothesized: Neurological modulation, antibacterial, antiparasitic High lipophilicity (dimethoxy groups); potential metabolic stability (chloropyridazine)
1-(3,4-Methylenedioxyphenyl)piperazine (MDBP) 3,4-Methylenedioxyphenyl Psychostimulant (recreational use); weaker than amphetamines Moderate lipophilicity; methylenedioxy group enhances CNS penetration
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl Serotonin receptor agonist; recreational use High metabolic stability (CF3 group); moderate solubility
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Serotonin receptor agonist; anxiolytic effects Polar chlorine atom reduces lipophilicity; shorter half-life
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxyphenyl Weak psychostimulant; limited receptor selectivity Methoxy group increases solubility; moderate CNS activity
1-[(3,4-Dichlorophenyl)methyl]-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine 3,4-Dichlorophenyl; nitro-triazole Antichagasic (Trypanosoma cruzi inhibition); IC50 < 10 µM High polarity (nitro group); melting point >220°C
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]... Chloro-trifluoromethylbenzoyl; acetylated pyridine BACE1 inhibition (IC50 ~20 µM); potential Alzheimer’s therapy High molecular weight (530 g/mol); melting point 241-242°C

Key Findings

Substituent Effects on Bioactivity: Chloropyridazinyl vs. Nitro-Heterocycles: The 6-chloropyridazinyl group in the target compound may offer distinct electronic effects compared to nitro-triazole or imidazole groups in antichagasic agents (e.g., compound 15 in ). Chlorine’s electron-withdrawing nature could enhance receptor binding affinity in neurological targets, while nitro groups in analogs improve antiparasitic activity . Dimethoxybenzyl vs.

Antibacterial Activity :

  • Methoxy and chloro-substituted piperazines (e.g., compound 8 in ) show broad-spectrum antibacterial activity. The target compound’s 3,4-dimethoxybenzyl and chloropyridazinyl groups may synergize to improve Gram-negative coverage due to enhanced membrane interaction .

Neurological Targets: Sigma receptor ligands like N-[...]piperazine butanol () inhibit dopamine release via sigma-1 antagonism.

Physical Properties :

  • Melting points for chloropyridazine analogs are unavailable, but nitro-triazole derivatives (e.g., compound 15 in ) exhibit high melting points (>220°C), likely due to strong intermolecular interactions. The target’s chloropyridazinyl group may similarly increase thermal stability.

Biological Activity

1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a piperazine core substituted with a 3,4-dimethoxybenzyl group and a 6-chloropyridazinyl moiety. This unique structure contributes to its biological properties.

Research indicates that compounds containing the piperazine scaffold exhibit diverse mechanisms of action. These include:

  • Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit various enzymes, including proteases and kinases, which are critical in disease pathways.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against several pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that it acts through a non-CYP51 driven mode of action, indicating a unique mechanism compared to traditional inhibitors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine:

Activity Target/Pathogen Efficacy (EC50) Notes
AntiparasiticTrypanosoma cruzi20-30-fold above EC50Demonstrated rapid kill profile in vitro; potential for further development
Enzyme InhibitionVarious enzymesNot specifiedPotential for use in treating diseases involving enzymatic dysregulation
AntiviralSARS-CoV-2IC50 = 1.87 μMExhibited promising anti-SARS-CoV-2 properties in vitro

Case Studies

  • Chagas Disease Efficacy Study : A study evaluated the efficacy of the compound in a mouse model of Chagas disease. The compound was administered at a dose of 50 mg/kg for five days, showing a reduction in parasite burden compared to control groups. However, levels did not drop below detection limits, indicating the need for further optimization .
  • Antiviral Screening : In a screening for antiviral agents against SARS-CoV-2, derivatives based on the piperazine scaffold exhibited significant inhibition activity. The compound C1N46, closely related to our target compound, showed an IC50 value of 1.87 μM and improved liver microsome stability compared to lead compounds .

Pharmacokinetics and Metabolism

Metabolic studies have identified the piperazine moiety as a potential liability due to high metabolic clearance rates. Strategies to mitigate this include bioisosteric replacements and optimization of physicochemical properties to enhance stability while retaining potency .

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